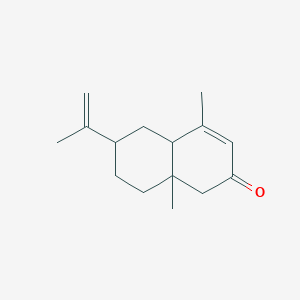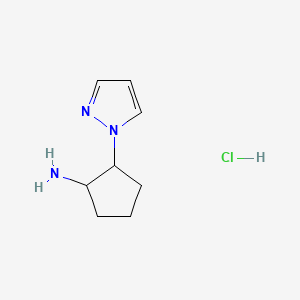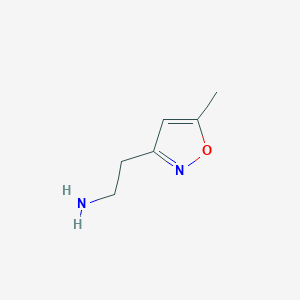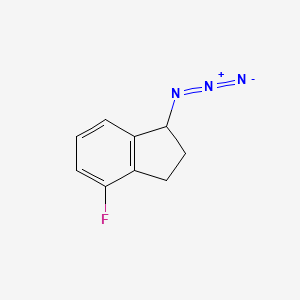
1-azido-4-fluoro-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-azido-4-fluoro-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C9H6FN3. It is characterized by the presence of an azido group (-N3) and a fluoro group (-F) attached to an indene framework. This compound is a white to off-white powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazo transfer reaction, where a primary amine is converted to an azide using a diazo transfer reagent such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate . The reaction conditions often involve the use of organic solvents and mild temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 1-azido-4-fluoro-2,3-dihydro-1H-indene may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-azido-4-fluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes or alkenes in the presence of a copper catalyst.
Major Products Formed
Substitution: Formation of substituted indene derivatives.
Reduction: Formation of 1-amino-4-fluoro-2,3-dihydro-1H-indene.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
1-azido-4-fluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-azido-4-fluoro-2,3-dihydro-1H-indene involves its reactivity with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in bioorthogonal chemistry, where the compound can label biomolecules without interfering with biological processes. The fluoro group can enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis and biological applications.
Comparison with Similar Compounds
Similar Compounds
2-azido-1,3-dimethylimidazolinium hexafluorophosphate: Another azido compound used in diazo transfer reactions.
1-azido-4-fluoro-2,3-dihydro-1H-indene: Similar in structure but with different substituents.
Uniqueness
This compound is unique due to the presence of both azido and fluoro groups, which confer distinct reactivity and stability. This combination makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C9H8FN3 |
|---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
1-azido-4-fluoro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8FN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2 |
InChI Key |
FFUPXJHXTLWXBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N=[N+]=[N-])C=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



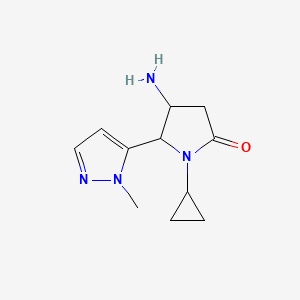
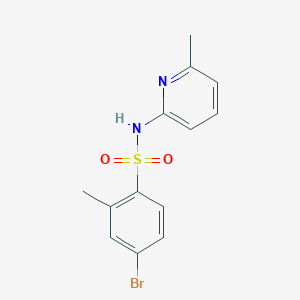
![2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B15127664.png)
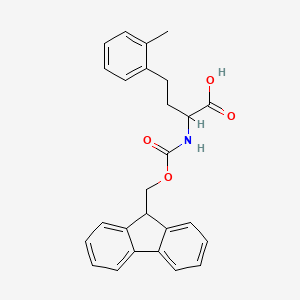
![Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B15127674.png)
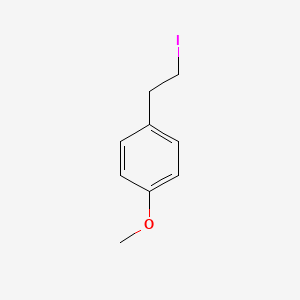
![5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B15127700.png)
![3-Methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid](/img/structure/B15127708.png)
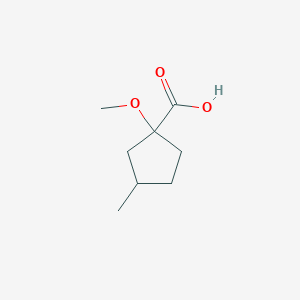
![Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester](/img/structure/B15127716.png)
